molecular formula C9H12FNO2 B15322836 (r)-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol

(r)-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol

Cat. No.: B15322836
M. Wt: 185.20 g/mol
InChI Key: WLYGTWXVCBIYEI-QMMMGPOBSA-N
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Description

®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO2 It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination reactions using reagents such as ammonia or primary amines under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as NaBH4 or LiAlH4 to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), bromine (Br2), or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: HNO3, Br2, H2SO4

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Nitro, halo, and sulfonyl derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups may enhance binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-fluoro-4-methoxyphenyl)ethanol
  • 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
  • 2-Amino-2-(3-fluoro-4-hydroxyphenyl)ethanol

Uniqueness

®-2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(2R)-2-amino-2-(3-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

WLYGTWXVCBIYEI-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CO)N)F

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)F

Origin of Product

United States

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